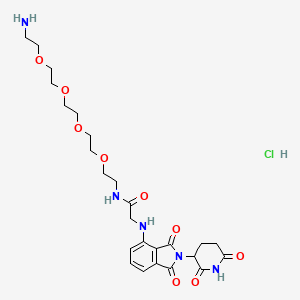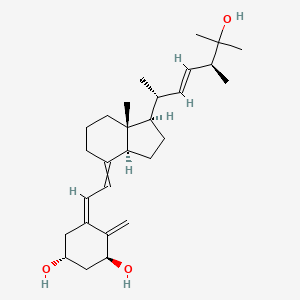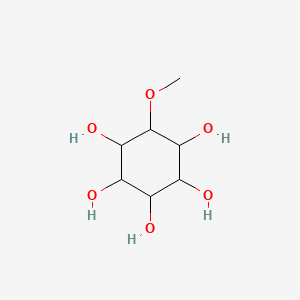
3'-methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside: is a naturally occurring isoflavone glycoside. It is a derivative of isoflavone, a class of flavonoids known for their diverse biological activities. This compound is characterized by the presence of a methoxy group at the 3’ position, a hydroxy group at the 5’ position, and a beta-D-glucoside moiety at the 7 position of the isoflavone structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside typically involves the glycosylation of 3’-methoxy-5’-hydroxyisoflavone. This process can be achieved through various methods, including enzymatic glycosylation and chemical glycosylation using glycosyl donors and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired glycoside .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants known to contain isoflavone glycosides. Alternatively, biotechnological approaches using engineered microorganisms to produce the compound through fermentation processes can be employed .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 5’ position can be oxidized to form quinones.
Reduction: The carbonyl group in the isoflavone structure can be reduced to form dihydroisoflavones.
Substitution: The methoxy group at the 3’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoflavones.
Substitution: Formation of substituted isoflavones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside is used as a reference compound in analytical chemistry for the identification and quantification of isoflavones in plant extracts .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms .
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities. It is also studied for its ability to modulate estrogen receptors, making it relevant in hormone-related research .
Industry: In the food and cosmetic industries, 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside is used as an ingredient due to its antioxidant properties, which help in preserving the quality and stability of products .
Wirkmechanismus
The mechanism of action of 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Estrogen Receptor Modulation: The compound can bind to estrogen receptors, influencing the expression of estrogen-responsive genes.
Vergleich Mit ähnlichen Verbindungen
Genistein: Another isoflavone with similar antioxidant and estrogenic activities.
Daidzein: An isoflavone known for its anti-cancer and anti-inflammatory properties.
Biochanin A: An isoflavone with potential anti-cancer and neuroprotective effects.
Uniqueness: 3’-Methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. The presence of the beta-D-glucoside moiety enhances its solubility and bioavailability compared to its aglycone counterparts .
Eigenschaften
Molekularformel |
C22H22O10 |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
3-(3-hydroxy-5-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-13-5-10(4-11(24)6-13)15-9-30-16-7-12(2-3-14(16)18(15)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 |
InChI-Schlüssel |
MMZAWANLDLVWNL-MIUGBVLSSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)



![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)


